

Spectroscopic Characterization of 3-Butenylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Butenylamine hydrochloride

Cat. No.: B123349

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Butenylamine hydrochloride** (CAS No. 17875-18-2). The information herein is intended to assist researchers and professionals in drug development and other scientific fields in the identification and characterization of this compound. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: But-3-en-1-aminium chloride
- Synonyms: 1-Amino-3-butene hydrochloride, 3-Buten-1-amine hydrochloride, 4-Amino-1-butene hydrochloride[1]
- Molecular Formula: C₄H₁₀ClN[2]
- Molecular Weight: 107.58 g/mol [2]
- Appearance: White to light yellow crystalline solid
- Melting Point: 176-180 °C

Spectroscopic Data

Due to the limited availability of published spectra for **3-Butenylamine hydrochloride**, the following data tables are based on predicted values derived from the analysis of its constituent functional groups (a primary amine, a terminal alkene, and an alkyl chain) and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of **3-Butenylamine hydrochloride** is expected to show distinct signals corresponding to the different types of protons in the molecule. The presence of the electron-withdrawing ammonium group (-NH₃⁺) will cause a downfield shift for adjacent protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.5	Broad Singlet	3H	-NH ₃ ⁺
~ 5.7 - 5.9	Multiplet	1H	-CH=CH ₂
~ 5.0 - 5.2	Multiplet	2H	-CH=CH ₂
~ 3.0 - 3.2	Triplet	2H	-CH ₂ -NH ₃ ⁺
~ 2.3 - 2.5	Quartet	2H	=CH-CH ₂ -CH ₂ -

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 134 - 136	CH=CH ₂
~ 117 - 119	CH=CH ₂
~ 39 - 41	CH ₂ -NH ₃ ⁺
~ 32 - 34	=CH-CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **3-Butenylamine hydrochloride** will exhibit characteristic absorption bands for the amine and alkene functional groups. As a hydrochloride salt, the N-H stretching frequencies will be shifted compared to the free amine.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~ 3100 - 3000	C-H stretch	=C-H (alkene)
~ 3000 - 2800	N-H stretch	-NH ₃ ⁺ (ammonium)
~ 2950 - 2850	C-H stretch	-C-H (alkane)
~ 1640	C=C stretch	Alkene
~ 1600 - 1500	N-H bend	-NH ₃ ⁺ (ammonium)
~ 1400 - 1300	C-N stretch	Aliphatic amine
~ 990 and 910	C-H bend (out-of-plane)	-CH=CH ₂ (monosubstituted alkene)

Mass Spectrometry (MS)

For the mass spectrum of **3-Butenylamine hydrochloride**, electrospray ionization (ESI) is a suitable technique. The spectrum would be expected to show the molecular ion of the free amine.

m/z	Interpretation
72.13	$[M+H]^+$ (protonated free amine, $C_4H_{10}N^+$)
71.12	$[M]^+$ (molecular ion of the free amine, $C_4H_9N^+$)
54.08	Loss of NH_3
41.07	Allyl cation $[C_3H_5]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Butenylamine hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D_2O , or Methanol- d_4 , CD_3OD).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set an appropriate spectral width (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks and determine their multiplicities.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set an appropriate spectral width (e.g., 0-150 ppm).
 - A larger number of scans will be required compared to 1H NMR.

FT-IR Spectroscopy

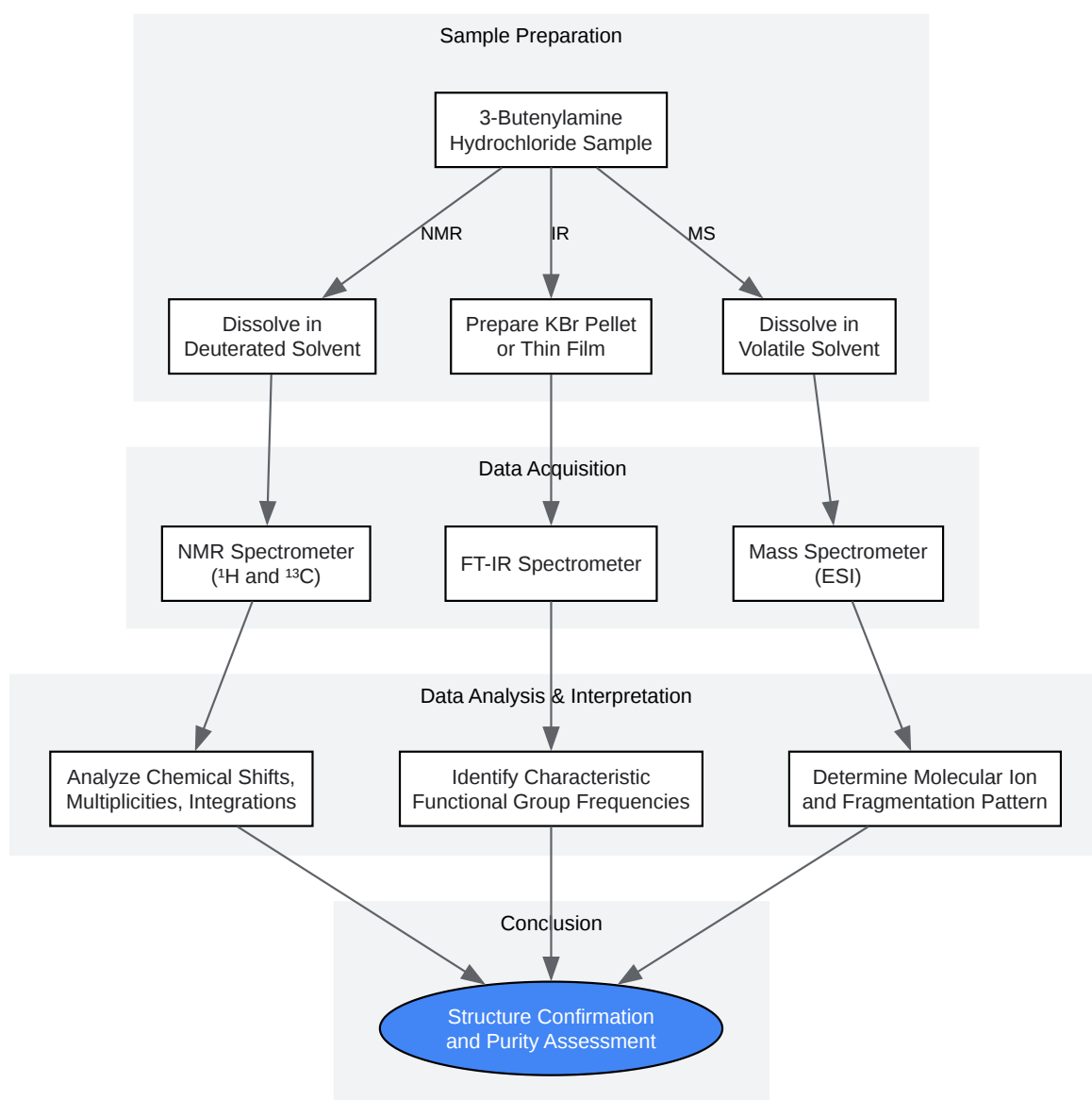
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **3-Butenylamine hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, the spectrum is recorded from 4000 to 400 cm^{-1} .

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **3-Butenylamine hydrochloride** in a suitable solvent compatible with electrospray ionization, such as methanol or a mixture of water and acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule.
 - The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-200).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Butenylamine hydrochloride**.



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Caption: Workflow for Spectroscopic Analysis.

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References

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